

# Application Notes and Protocols for Studying the LILRB2 Pathway Using IO-108

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IO-108, a fully human IgG4 monoclonal antibody, as a tool to study the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2) signaling pathway. The protocols outlined below are based on preclinical and clinical research findings and are intended to facilitate further investigation into the role of LILRB2 in immune regulation, particularly within the context of oncology.

## Introduction

IO-108 is a high-affinity, specific antagonist antibody that targets LILRB2 (also known as ILT4, CD85d, LIR-2), an inhibitory receptor predominantly expressed on myeloid cells such as monocytes, macrophages, dendritic cells (DCs), and neutrophils. LILRB2 plays a crucial role in suppressing immune responses within the tumor microenvironment (TME) by interacting with various ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d. By blocking these interactions, IO-108 reprograms immunosuppressive myeloid cells into a proinflammatory state, thereby enhancing both innate and adaptive anti-tumor immunity. These characteristics make IO-108 a valuable research tool for elucidating the LILRB2 signaling cascade and its impact on anti-cancer immune responses.

# **Mechanism of Action of IO-108**

IO-108 binds to LILRB2 with high specificity, preventing its engagement with its ligands. This blockade inhibits the downstream signaling cascade that would otherwise lead to an



# Methodological & Application

Check Availability & Pricing

immunosuppressive myeloid phenotype. The abrogation of LILRB2 signaling by IO-108 results in the activation of pro-inflammatory pathways, leading to increased cytokine production and enhanced T-cell activation.



IO-108 Mechanism of Action





### Myeloid Cell Reprogramming Assay Workflow





# Cell Preparation Isolate CD4+ or CD8+ T-cells (Donor B) Label T-cells with proliferation dye (e.g., CFSE) Co-culture Co-culture DCs and T-cells (1:10 ratio) Analysis T-cell Proliferation Assay (Flow cytometry for CFSE dilution) Cytokine Measurement (ELISA/Multiplex) (IFN-y, Granzyme B)

### Mixed Leukocyte Reaction (MLR) Workflow

Click to download full resolution via product page

 To cite this document: BenchChem. [Application Notes and Protocols for Studying the LILRB2 Pathway Using IO-108]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2382239#f1874-108-as-a-tool-for-studying-specific-pathway]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com